3'-Bromo-2'-chloro-5'-fluorophenacyl chloride 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride
Brand Name: Vulcanchem
CAS No.: 1805518-64-2
VCID: VC3031783
InChI: InChI=1S/C8H4BrCl2FO/c9-6-2-4(12)1-5(8(6)11)7(13)3-10/h1-2H,3H2
SMILES: C1=C(C=C(C(=C1C(=O)CCl)Cl)Br)F
Molecular Formula: C8H4BrCl2FO
Molecular Weight: 285.92 g/mol

3'-Bromo-2'-chloro-5'-fluorophenacyl chloride

CAS No.: 1805518-64-2

Cat. No.: VC3031783

Molecular Formula: C8H4BrCl2FO

Molecular Weight: 285.92 g/mol

* For research use only. Not for human or veterinary use.

3'-Bromo-2'-chloro-5'-fluorophenacyl chloride - 1805518-64-2

Specification

CAS No. 1805518-64-2
Molecular Formula C8H4BrCl2FO
Molecular Weight 285.92 g/mol
IUPAC Name 1-(3-bromo-2-chloro-5-fluorophenyl)-2-chloroethanone
Standard InChI InChI=1S/C8H4BrCl2FO/c9-6-2-4(12)1-5(8(6)11)7(13)3-10/h1-2H,3H2
Standard InChI Key IQAKLQKEIZVPCO-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)CCl)Cl)Br)F
Canonical SMILES C1=C(C=C(C(=C1C(=O)CCl)Cl)Br)F

Introduction

3'-Bromo-2'-chloro-5'-fluorophenacyl chloride is a synthetic organic compound characterized by its complex halogenated structure, which includes bromine, chlorine, and fluorine atoms. This compound is notable for its potential applications in various chemical syntheses due to its reactive functional groups. The compound's chemical formula is C8H4BrCl2FO, and its molecular weight is approximately 293.156 g/mol .

Synthesis and Applications

The synthesis of 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. This process can be achieved through various chemical reactions, such as electrophilic aromatic substitution or nucleophilic substitution, depending on the starting materials and desired product.

3.1. Potential Applications

While specific applications of 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride are not widely documented, compounds with similar structures are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their reactive nature. The presence of multiple halogen atoms makes this compound a versatile intermediate for further chemical transformations.

4.1. Biological Activity

While direct biological activity data for 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride is not available, related compounds have shown promising results in various biological assays. For instance, halogenated phenolic compounds have demonstrated antibacterial activity . The structural modifications in these compounds can lead to improved efficacy and safety profiles, making them valuable leads for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator